molecular formula C8H11F B14888945 1-Ethynyl-4-fluorocyclohexane

1-Ethynyl-4-fluorocyclohexane

Cat. No.: B14888945
M. Wt: 126.17 g/mol
InChI Key: TWVFLNSKOHXQPI-UHFFFAOYSA-N
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Description

1-Ethynyl-4-fluorocyclohexane is an organofluorine compound characterized by a cyclohexane ring substituted with an ethynyl group at the first carbon and a fluorine atom at the fourth carbon

Preparation Methods

The synthesis of 1-Ethynyl-4-fluorocyclohexane can be achieved through several routes. One common method involves the selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica supports . This method is efficient and allows for the production of fluorinated cyclohexane derivatives under controlled conditions. The reaction typically requires a temperature range of 80-100°C and hydrogen pressure of 10-55 bar .

Chemical Reactions Analysis

1-Ethynyl-4-fluorocyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, often using hydrogenation catalysts.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

    Addition: The ethynyl group can participate in addition reactions, such as hydrohalogenation or hydration, forming vinyl halides or alcohols, respectively.

Scientific Research Applications

1-Ethynyl-4-fluorocyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-fluorocyclohexane involves its interaction with molecular targets through its ethynyl and fluorine substituents. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

1-Ethynyl-4-fluorocyclohexane can be compared with other fluorinated cyclohexane derivatives, such as fluorocyclohexane and 1-fluoro-1-silacyclohexane . While fluorocyclohexane is simpler with only a fluorine substituent, 1-fluoro-1-silacyclohexane includes a silicon atom, which alters its conformational preferences and stability. The presence of the ethynyl group in this compound adds to its uniqueness, providing additional sites for chemical modification and interaction.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Continued exploration of this compound and its derivatives will likely yield new insights and applications in the future.

Properties

Molecular Formula

C8H11F

Molecular Weight

126.17 g/mol

IUPAC Name

1-ethynyl-4-fluorocyclohexane

InChI

InChI=1S/C8H11F/c1-2-7-3-5-8(9)6-4-7/h1,7-8H,3-6H2

InChI Key

TWVFLNSKOHXQPI-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCC(CC1)F

Origin of Product

United States

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